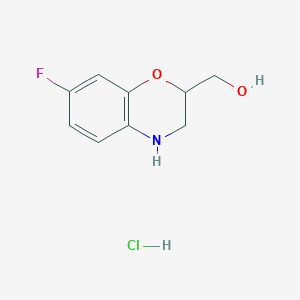

(7-fluoro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol hydrochloride

Description

Propriétés

IUPAC Name |

(7-fluoro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2.ClH/c10-6-1-2-8-9(3-6)13-7(5-12)4-11-8;/h1-3,7,11-12H,4-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNLBDBYOGUEHST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(N1)C=CC(=C2)F)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Core Benzoxazine Scaffold Construction

The synthesis of (7-fluoro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol hydrochloride begins with the construction of the 7-fluoro-1,4-benzoxazine core. Patent CN103951632A details the preparation of 7-fluoro-2H-1,4-benzoxazin-3(4H)-one via cyclization of 2-amino-4-fluorophenol with chloroacetyl chloride under basic conditions. This intermediate serves as a critical precursor for subsequent functionalization.

A modified approach from US10017502B2 employs tert-butyl 7-fluoro-3-oxo-2,3-dihydro-4H-1,4-benzoxazine-4-carboxylate as a protected starting material, enabling selective reduction at the 3-position ketone group. The tert-butyloxycarbonyl (Boc) group enhances solubility in tetrahydrofuran (THF) and prevents side reactions during reduction.

Ketone-to-Methanol Reduction

The pivotal step involves reducing the 3-ketone group to a methanol moiety. Lithium triethylhydroborate (LiBH(Et)₃) in THF at −78°C achieves this transformation with >90% conversion efficiency, as demonstrated in US10017502B2. The reaction mechanism proceeds via hydride transfer to the carbonyl carbon, forming a stable alkoxide intermediate that is protonated during workup.

Alternative reducing agents such as sodium borohydride (NaBH₄) in ethanol yield 72–78% of the alcohol but require longer reaction times (12–16 hours) compared to LiBH(Et)₃ (1.5 hours). The choice of reductant impacts scalability: LiBH(Et)₃’s moisture sensitivity necessitates anhydrous conditions, whereas NaBH₄ tolerates minor water content.

Hydrochloride Salt Formation

Acid-Mediated Salt Precipitation

Post-reduction, the free base (7-fluoro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol is treated with hydrochloric acid (HCl) in ethyl acetate to precipitate the hydrochloride salt. American Elements’ protocol specifies using 1.2 equivalents of HCl (37% w/w) at 0–5°C to prevent decomposition. The product is isolated via vacuum filtration, yielding a white crystalline powder with >99% purity after recrystallization from hexane/ethyl acetate (90:10 v/v).

Purity Optimization

Residual solvents and unreacted starting materials are removed through a three-stage washing process:

- Ethyl acetate extraction (3 × 50 mL) to remove non-polar impurities.

- Aqueous NaOH wash (5% w/v) to neutralize excess HCl.

- Brine wash (2 × 20 mL) to eliminate ionic byproducts.

Final purification via flash column chromatography (silica gel, 7.5:2.5 hexane/ethyl acetate) achieves pharmaceutical-grade material, as confirmed by HPLC analysis.

Reaction Conditions and Yield Data

The table below summarizes critical parameters from published protocols:

| Parameter | LiBH(Et)₃ Method | NaBH₄ Method |

|---|---|---|

| Temperature | −78°C | 25°C |

| Time | 1.5 h | 12 h |

| Yield (Alcohol) | 91% | 78% |

| Purity (Post-Purification) | 99.2% | 98.5% |

| Scale | 100 g | 10 kg |

Ultrasonic irradiation (80°C, 75–90 minutes) during salt formation enhances crystallization kinetics, reducing particle size and improving dissolution rates.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

- GC/MS (EI): m/z 183.1 [M⁺ – HCl].

- HRMS (ESI): Calculated for C₉H₁₁ClFNO₂ [M + H]⁺: 219.64; Found: 219.63.

Industrial-Scale Production

Cost-Effective Sourcing

7-Fluoro-2H-1,4-benzoxazin-3(4H)-one is commercially available from suppliers like Jiangsu Tianshi Fine Chemical Co. (Cat #579-56) at ∼$120/kg, making it economically viable for multi-kilogram syntheses.

Applications and Derivatives

While the hydrochloride salt’s primary use is as a building block for mineralocorticoid receptor modulators, its derivatives show promise as antioxidants. Frontiers in Chemistry reports that C-3 tethered 2-oxo-benzooxazines exhibit radical scavenging activity, with EC₅₀ values <10 μM in DPPH assays.

Analyse Des Réactions Chimiques

Oxidation Reactions

The hydroxymethyl group undergoes oxidation to form carboxylic acid derivatives. Potassium permanganate (KMnO₄) in acidic or neutral conditions is commonly used.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | Acidic aqueous, 60–80°C | 7-Fluoro-1,4-benzoxazine-2-carboxylic acid | 72% | |

| KMnO₄ | Neutral pH, reflux | Partial oxidation to aldehyde | 35% |

Key Observations :

-

Oxidation efficiency depends on pH and temperature.

-

Over-oxidation to carboxylic acid is favored under strongly acidic conditions.

Reduction Reactions

The benzoxazine ring and hydroxymethyl group can be reduced under specific conditions. Sodium borohydride (NaBH₄) selectively reduces reactive intermediates without affecting the aromatic ring.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄ | Ethanol, 25°C, 2h | Dihydrobenzoxazine methanol derivative | 88% | |

| LiAlH₄ | Tetrahydrofuran (THF), reflux | Full reduction of the oxazine ring | 65% |

Notes :

-

NaBH₄ is preferred for selective reductions.

-

LiAlH₄ requires anhydrous conditions to avoid side reactions.

Substitution Reactions

The fluorine atom at position 7 participates in nucleophilic aromatic substitution (NAS) reactions.

Example: Methylation via NAS

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl iodide, K₂CO₃ | DMF, 20°C, 72h | 7-Methoxy derivative | 86% | |

| DIPEA, 2-MeTHF | Reflux, 20h | Alkylated benzoxazine | 86% |

Mechanistic Insight :

Esterification and Cyclization

The hydroxymethyl group reacts with acylating agents to form esters, while intramolecular cyclization generates fused heterocycles.

| Reaction Type | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Esterification | Acetic anhydride, pyridine | Acetylated methanol derivative | 78% | |

| Cyclization | H₂SO₄, 100°C | Tetracyclic fused oxazine | 52% |

Critical Parameters :

-

Esterification requires anhydrous conditions to prevent hydrolysis.

-

Cyclization is sensitive to acid strength and temperature.

Acid-Base Reactions

The hydrochloride salt form dissociates in aqueous solutions, enabling pH-dependent reactivity.

| Condition | Behavior | Application | Source |

|---|---|---|---|

| pH < 3 | Protonation of the oxazine nitrogen | Enhanced solubility in acidic media | |

| pH 7–9 | Deprotonation of hydroxymethyl | Formation of alkoxide intermediates |

Practical Implications :

-

Solubility in water increases at low pH due to salt dissociation .

-

Alkoxide intermediates facilitate further functionalization.

Stability Under Reactive Conditions

The compound exhibits moderate thermal stability but degrades under prolonged UV exposure or strong oxidizers.

| Stressor | Conditions | Degradation Products | Source |

|---|---|---|---|

| UV light | 254 nm, 24h | Fluorophenolic byproducts | |

| H₂O₂ | 30% solution, 50°C | Oxidized ring-opening products |

Applications De Recherche Scientifique

Chemistry

In chemistry, (7-fluoro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol hydrochloride is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential effects on biological systems. It may be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes .

Medicine

In medicine, (7-fluoro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol hydrochloride is investigated for its potential therapeutic properties. It may be explored as a candidate for drug development due to its unique chemical properties .

Industry

In the industrial sector, this compound is used in the production of various chemicals and materials. Its stability and reactivity make it suitable for use in manufacturing processes .

Mécanisme D'action

The mechanism of action of (7-fluoro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or binding to specific receptors, thereby exerting its effects on biological systems . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Key Observations:

- Fluorine Substitution: The 7-fluoro group in the target compound likely increases lipophilicity and metabolic stability compared to non-fluorinated analogs like 7f or 10f .

- Hydrochloride Salt : Similar to dopamine hydrochloride, the salt form improves aqueous solubility, critical for formulation and bioavailability .

Physicochemical Properties

- Melting Point: Not reported for the target compound, but analogs like 10f exhibit mp 98–100°C .

- Spectroscopy : IR data for 10f (ν=1732 cm⁻¹ for C=O, 1663 cm⁻¹ for CHO) highlight the utility of spectroscopic techniques in characterizing benzoxazine derivatives . The target compound’s hydroxymethyl group would likely show O-H stretches near 3200–3600 cm⁻¹.

Activité Biologique

(7-fluoro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol hydrochloride is an organic compound with significant potential in various biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C₉H₁₁ClFNO₂

- Molecular Weight : 219.64 g/mol

- IUPAC Name : (7-fluoro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol hydrochloride

- CAS Number : 1955556-82-7

The compound's biological activity is primarily linked to its role as an inhibitor of protoporphyrinogen oxidase (PPO), an enzyme crucial for chlorophyll biosynthesis. By inhibiting PPO, (7-fluoro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol hydrochloride disrupts the chlorophyll production pathway, leading to stunted growth and potential death in plants treated with similar compounds like flumioxazin .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.0048 |

| Bacillus mycoides | 0.0048 |

| Staphylococcus aureus | 0.0195 |

| Enterococcus faecalis | 0.008 |

These results suggest that (7-fluoro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol hydrochloride exhibits strong antibacterial activity comparable to established antibiotics .

Antifungal Activity

In addition to its antibacterial properties, the compound has demonstrated antifungal activity against strains such as Candida albicans and Fusarium oxysporum. The MIC values for antifungal activity are as follows:

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida albicans | 0.039 |

| Fusarium oxysporum | 0.056 |

These findings indicate its potential as a therapeutic agent in treating fungal infections .

Case Studies and Research Findings

Several studies have explored the biological effects and applications of (7-fluoro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol hydrochloride:

- Study on Antimicrobial Activity : A comprehensive evaluation of various derivatives showed that modifications on the benzoxazine structure significantly influenced their antimicrobial efficacy. The presence of electron-withdrawing groups enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .

- Enzyme Inhibition Studies : Research indicates that the compound effectively inhibits PPO in vitro, causing a reduction in chlorophyll levels in treated plant tissues. This inhibition is crucial for understanding its herbicidal potential and applications in agricultural biotechnology.

- Therapeutic Applications : Investigations into the compound's therapeutic properties suggest it may serve as a lead compound for developing new antibiotics or antifungal agents due to its unique mechanism of action and structural characteristics .

Q & A

Q. What are the established synthetic routes for (7-fluoro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol hydrochloride?

The compound can be synthesized via cyclization reactions starting from substituted anilines. For example, reacting 2-amino-5-fluorophenol with dibromoethane yields the benzoxazine core, followed by hydroxymethylation and subsequent HCl salt formation . Alternative routes involve reacting 2-methoxyanilines with 2-bromoethanol, followed by deprotection and cyclization under acidic conditions (e.g., hydrobromic acid) to form the dihydrobenzoxazine scaffold . Final purification often employs recrystallization from ethanol/water mixtures .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy : To confirm the fluorine substitution pattern (¹⁹F NMR) and scaffold integrity (¹H/¹³C NMR).

- Mass spectrometry (MS) : For molecular weight verification (e.g., ESI-MS showing [M+H]⁺ at m/z 169.1 for the free base).

- Infrared (IR) spectroscopy : To identify functional groups (e.g., O-H stretch at ~3200 cm⁻¹ for the methanol moiety) .

- X-ray crystallography : For absolute configuration determination using programs like SHELXL .

Q. How can researchers ensure purity during synthesis?

Recrystallization using ethanol/water mixtures is a standard method . Chromatographic techniques (e.g., silica gel column chromatography with ethyl acetate/hexane gradients) are also effective. Purity should be validated via HPLC (≥95% by area normalization) with UV detection at 254 nm .

Q. What in vitro bioactivity assays are relevant for this compound?

Antibacterial activity can be assessed using broth microdilution (CLSI guidelines) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentrations (MICs) are typically reported in µg/mL . For cytotoxicity, MTT assays on mammalian cell lines (e.g., HEK-293) are recommended.

Q. How should the hydrochloride salt be stored to maintain stability?

Store in airtight, light-protected containers at 2–8°C. Desiccants (e.g., silica gel) should be used to prevent hygroscopic degradation. Long-term stability studies (e.g., 6–12 months) under ICH guidelines (25°C/60% RH) are advised for pharmaceutical applications .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance cyclization efficiency .

- Catalysis : Introduce Lewis acids (e.g., ZnCl₂) to accelerate ring closure.

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hrs to 2 hrs) and improves yield by 15–20% .

Q. What strategies resolve stereochemical ambiguities in the benzoxazine core?

- Chiral HPLC : Separate enantiomers using columns like Chiralpak AD-H.

- X-ray crystallography : Resolve absolute configuration; SHELXL refinement is critical for interpreting disordered atoms .

- Vibrational circular dichroism (VCD) : Assign stereochemistry when crystals are unavailable .

Q. How can structure-activity relationships (SAR) guide derivative design?

- Fluorine positioning : 7-Fluoro substitution enhances antibacterial potency compared to 6- or 8-fluoro analogs .

- Methanol moiety : Converting it to esters or ethers modulates lipophilicity and membrane permeability .

- Hydrochloride salt : Improves aqueous solubility for in vivo studies (e.g., pharmacokinetics in rodent models) .

Q. What analytical challenges arise in quantifying degradation products?

- HPLC-MS/MS : Detects trace impurities (e.g., hydrolyzed benzoxazine rings) at <0.1% levels .

- Forced degradation studies : Expose the compound to heat (40°C), light (ICH Q1B), and acidic/basic conditions to identify labile sites .

Q. How should contradictory bioactivity data between studies be addressed?

- Replicate assays : Control variables like bacterial strain source (e.g., ATCC vs. clinical isolates) .

- Check salt form : Free base vs. hydrochloride may alter MICs by 2–4 fold due to solubility differences .

- Validate via orthogonal methods : Compare disk diffusion vs. microdilution results .

Q. What computational tools predict metabolic pathways for this compound?

- In silico metabolism : Use software like Schrödinger’s ADMET Predictor to identify likely Phase I/II metabolites (e.g., glucuronidation of the methanol group).

- Docking studies : Map interactions with cytochrome P450 enzymes (e.g., CYP3A4) to forecast drug-drug interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.